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Abstract

Irampanel (BIIR 561) is a novel neurological drug candidate characterized by a dual
mechanism of action, functioning as a noncompetitive antagonist of both a-amino-3-hydroxy-5-
methyl-4-isoxazolepropionic acid (AMPA) receptors and voltage-gated sodium channels.[1][2]
This unique pharmacological profile confers upon it significant anticonvulsive and
neuroprotective properties, which have been demonstrated in various preclinical models.[2][3]
This technical guide provides a comprehensive overview of the molecular structure, chemical
properties, and known experimental data of Irampanel, intended to serve as a resource for
researchers and professionals in the field of drug development. While Irampanel's clinical
development was discontinued, its distinct mechanism of action continues to be of scientific
interest.

Molecular Structure and Chemical Identity

Irampanel is chemically identified as N,N-Dimethyl-N-[2-[2-(3-phenyl-1,2,4-oxadiazol-5-
yl)phenoxylethyllamine.[1] It is an oxadiazole derivative.

Table 1: Chemical and Physical Properties of Irampanel
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Property Value Reference(s)

N,N-Dimethyl-N-[2-[2-(3-
IUPAC Name phenyl-1,2,4-oxadiazol-5-
yl)phenoxy]ethyllJamine

Synonyms BIIR 561, BIIR 561 CL
CAS Number 206260-33-5
Molecular Formula C1sH19N302
Molecular Weight 309.36 g/mol

CN(C)CCOC1=C(C=CC=C1)C
2=NC(=N02)C3=CC=CC=C3

SMILES

Mechanism of Action

Irampanel exerts its pharmacological effects through a dual antagonism of two key players in
neuronal excitability: AMPA receptors and voltage-gated sodium channels.

AMPA Receptor Antagonism

Irampanel acts as a noncompetitive antagonist of AMPA receptors, a subtype of ionotropic
glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central
nervous system. Unlike competitive antagonists that bind to the glutamate binding site,
noncompetitive antagonists like Irampanel are thought to bind to an allosteric site, thereby
preventing the conformational changes necessary for channel opening, even when glutamate
is bound. This mechanism allows Irampanel to effectively dampen excessive glutamatergic
signaling, which is implicated in the pathophysiology of epilepsy and excitotoxic neuronal injury.

Voltage-Gated Sodium Channel Blockade

In addition to its effects on AMPA receptors, Irampanel also functions as a blocker of voltage-
gated sodium channels. These channels are crucial for the initiation and propagation of action
potentials. By blocking these channels, Irampanel can further reduce neuronal
hyperexcitability, contributing to its anticonvulsant properties.
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Figure 1: Dual inhibitory mechanism of Irampanel.

Pharmacological Properties
In Vitro Pharmacology

The in vitro activity of Irampanel has been characterized in various assays, demonstrating its

potency at both of its molecular targets.

Table 2: In Vitro Pharmacological Data for Irampanel
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Assay System Parameter Value Reference(s)
AMPA Receptor- _

) Cultured Cortical
Mediated ICso0 8.5 uM

Neurons
Currents
AMPA-Induced Cortical Wedge
o ) ICso0 10.8 uM

Depolarizations Preparation
Radiolabeled Rat Brain
Batrachotoxin Synaptosomal Ki 1.2 uM
Binding Membranes
Voltage-Gated Voltage-Clamped

] ) ICso 5.2 uM
Sodium Currents  Cortical Neurons
Veratridine-
Induced o

Rat Brain Slices ICso0 2.3 uM

Glutamate
Release

In Vivo Pharmacology

Preclinical studies in animal models have confirmed the anticonvulsant and neuroprotective

effects of Irampanel.

Table 3: In Vivo Pharmacological Data for Irampanel

© 2025 BenchChem. All rights reserved.

4/12

Tech Support


https://www.benchchem.com/product/b1672174?utm_src=pdf-body
https://www.benchchem.com/product/b1672174?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

) ) Reference(s
Model Species Endpoint Parameter Value |
Maximum Suppression
] 2.8 mg/kg
Electroshock Mouse of tonic EDso (s.c)
S.C.
Seizure seizures
AMPA-
Protection 4.5 mg/kg
Induced Mouse ] EDso
) from lethality (s.c)
Lethality
Reduction in Effective at 6
Focal o
) Mouse cortical infarct - and 60 mg/kg
Ischemia )
area (i.p.)
Amygdala- o Effective at 3
Inhibition of
Kindled Rat ) - and 11 mg/kg
seizures
Seizures (i.p.)
Pharmacokinetics

Detailed pharmacokinetic data for Irampanel in multiple species is not readily available in the
public domain. However, data from a related non-competitive AMPA receptor antagonist,
Perampanel, can provide some insight into the expected pharmacokinetic profile of this class of
compounds. It is important to note that the following data is for Perampanel and not Irampanel.

Table 4: Pharmacokinetic Parameters of Perampanel in Different Species (for reference)

Species Half-life (t'%) Bioavailability Reference(s)
Rat 1.67h 46.1%

Dog 5.34h 53.5%

Monkey 7.55h 74.5%

Human 105 h High

Experimental Protocols (Representative Examples)
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Detailed experimental protocols for the specific studies on Irampanel are not publicly available.
The following are representative protocols for the types of assays typically used to characterize
compounds with similar mechanisms of action.

Whole-Cell Patch Clamp Electrophysiology for AMPA
Receptor Currents

This protocol is a generalized procedure for measuring the effect of a compound on AMPA
receptor-mediated currents in cultured neurons.
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Figure 2: Workflow for Patch Clamp Electrophysiology.
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Cell Culture: Primary cortical or hippocampal neurons are cultured on glass coverslips.

Recording Setup: Coverslips are transferred to a recording chamber on an inverted
microscope. The chamber is perfused with an external solution containing blockers for
NMDA receptors (e.g., APV) and GABA-A receptors (e.g., picrotoxin) to isolate AMPA
receptor currents.

Patch Pipette: A glass micropipette with a resistance of 3-5 MQ is filled with an internal
solution and positioned to form a giga-ohm seal with the neuronal membrane.

Whole-Cell Configuration: The membrane patch is ruptured to achieve the whole-cell
configuration, allowing control of the membrane potential and recording of whole-cell
currents.

Current Elicitation: AMPA or a related agonist like kainate is applied to the neuron to evoke
an inward current.

Data Acquisition: Baseline currents are recorded. Irampanel is then applied at increasing
concentrations, and the effect on the AMPA-evoked current is measured.

Analysis: The percentage of inhibition at each concentration is calculated to determine the
ICso value.

In Vivo Maximal Electroshock (MES) Seizure Model

This is a standard preclinical model for assessing the anticonvulsant efficacy of a test
compound.

e Animal Preparation: Adult male mice are used for the study.

o Compound Administration: Irampanel is administered via a specific route (e.g.,
subcutaneous, intraperitoneal) at various doses. A vehicle control group is also included.

e Seizure Induction: At a predetermined time after drug administration (coinciding with the
expected peak plasma concentration), a brief electrical stimulus is delivered through corneal
or ear-clip electrodes to induce a tonic-clonic seizure.
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o Observation: The animals are observed for the presence or absence of the tonic hindlimb
extension phase of the seizure.

» Data Analysis: The percentage of animals protected from the tonic hindlimb extension at
each dose is determined, and the EDso (the dose effective in 50% of the animals) is
calculated.

Signaling Pathways

The antagonism of AMPA receptors by Irampanel is expected to modulate several downstream
signaling pathways that are crucial for synaptic plasticity, cell survival, and neuronal function.
While the specific downstream effects of Irampanel have not been extensively detailed, the
known consequences of AMPA receptor modulation provide a likely framework.

Activation of AMPA receptors leads to sodium and, in the case of calcium-permeable AMPA
receptors, calcium influx. This influx depolarizes the postsynaptic membrane, which is a critical
step for the activation of NMDA receptors and the subsequent large influx of calcium. This
calcium signal activates a cascade of downstream signaling molecules, including
Calcium/calmodulin-dependent protein kinase Il (CaMKII) and Protein Kinase A (PKA), which
are pivotal in the processes of long-term potentiation (LTP) and long-term depression (LTD) —
cellular mechanisms underlying learning and memory. By blocking AMPA receptors, Irampanel
would be expected to inhibit these initial depolarization and calcium influx steps, thereby
dampening the activation of these downstream pathways. This can be neuroprotective in
conditions of excessive glutamate release, such as ischemia, where overactivation of these
pathways can lead to excitotoxicity and cell death.
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Figure 3: Putative downstream signaling pathways affected by Irampanel.
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Synthesis

Detailed, publicly available synthesis protocols for Irampanel are scarce. However, the
synthesis of structurally related compounds, such as Perampanel, has been described in the
patent literature. These syntheses often involve multi-step processes. The synthesis of the core
oxadiazole structure of Irampanel likely involves the reaction of a nitrile with hydroxylamine to
form an amidoxime, followed by cyclization with an acyl chloride or a similar acylating agent.
The phenoxyethyl-dimethylamine side chain would be introduced through ether synthesis,
typically a Williamson ether synthesis, by reacting the corresponding phenol with a 2-
(dimethylamino)ethyl halide.

Conclusion

Irampanel is a pharmacologically interesting molecule with a dual mechanism of action that
targets both AMPA receptors and voltage-gated sodium channels. Preclinical data have
demonstrated its potential as an anticonvulsant and neuroprotective agent. While its clinical
development has been halted, the information gathered on its molecular structure, chemical
properties, and mechanism of action provides a valuable foundation for the design and
development of new therapeutics for neurological disorders characterized by neuronal
hyperexcitability. Further research into compounds with this dual-action profile may yet yield
clinically successful therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Irampanel: A Technical Guide to its Molecular Structure
and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672174#molecular-structure-and-chemical-
properties-of-irampanel]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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